molecular formula C13H11N3OS B2763019 N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide CAS No. 1060902-45-5

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2763019
CAS No.: 1060902-45-5
M. Wt: 257.31
InChI Key: OIPAQMBSRBGDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a benzimidazole moiety linked to a thiophene ring via a carboxamide group. Compounds containing benzimidazole and thiophene structures are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with thiophene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group on the benzimidazole ring can produce an amine derivative.

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxylic acid are structurally related and have comparable chemical properties.

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the benzimidazole and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-13(9-5-6-18-8-9)14-7-12-15-10-3-1-2-4-11(10)16-12/h1-6,8H,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPAQMBSRBGDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.